molecular formula C9H8O B058226 2-Indanone CAS No. 615-13-4

2-Indanone

Cat. No. B058226
Key on ui cas rn: 615-13-4
M. Wt: 132.16 g/mol
InChI Key: UMJJFEIKYGFCAT-UHFFFAOYSA-N
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Patent
US05747621

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. p-Tolylmagnesium bromide (100.0 mL of 1.0M solution in diethyl ether, 100.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation yielded 2.94 g of 2-indanone (110° C./0.3 mm Hg) and 17.27 g of 2-(p-tolyl)-2-indanol (160° C./0.3 mm Hg) in solid form. 1H-N.M.R. (CDCl3) d 2.17 (br s, 1H), d 2.35 (s, 3H), d 3.22 (d, J=16.2 Hz, 2H), d 3.50 (d, J=16.2 Hz, 2H), d 7.15-7.30 (m, 6H), d 7.45(br d, J=7.1 Hz, 2H).
Quantity
40.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
14.21 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous hydrochloric solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Ce+3].[Cl-].[Cl-].[C:5]1([CH3:13])[CH:10]=[CH:9][C:8]([Mg]Br)=[CH:7][CH:6]=1.[CH2:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][C:15]1=[O:23]>C1COCC1>[CH2:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][C:15]1=[O:23].[C:5]1([CH3:13])[CH:10]=[CH:9][C:8]([C:15]2([OH:23])[CH2:16][C:17]3[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:14]2)=[CH:7][CH:6]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
40.6 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)[Mg]Br)C
Step Three
Name
Quantity
14.21 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
aqueous hydrochloric solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3.5 h
Duration
3.5 h
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
kept at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
(12 h)
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with diethyl ether (4*200 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1C(CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1(CC2=CC=CC=C2C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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